molecular formula C9H5N3O3 B14507362 5,7-Dinitrosoquinolin-8-ol CAS No. 64374-38-5

5,7-Dinitrosoquinolin-8-ol

Cat. No.: B14507362
CAS No.: 64374-38-5
M. Wt: 203.15 g/mol
InChI Key: CWBQMQCJWMGDAQ-UHFFFAOYSA-N
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Description

5,7-Dinitroquinolin-8-ol (C₉H₅N₃O₅; molecular weight: 235.155 g/mol) is a nitro-substituted derivative of 8-hydroxyquinoline. It is characterized by two nitro (-NO₂) groups at the 5- and 7-positions of the quinoline backbone . Key identifiers include CAS No. 1084-32-8, ChemSpider ID 214563, and a purity of 95% . This compound is notable for its role in forming metal complexes, such as zinc(II) chelates, which have been structurally characterized via X-ray crystallography . Its synthesis often involves nitration of precursor quinolinols, as seen in related nitroquinoline derivatives .

Properties

CAS No.

64374-38-5

Molecular Formula

C9H5N3O3

Molecular Weight

203.15 g/mol

IUPAC Name

5,7-dinitrosoquinolin-8-ol

InChI

InChI=1S/C9H5N3O3/c13-9-7(12-15)4-6(11-14)5-2-1-3-10-8(5)9/h1-4,13H

InChI Key

CWBQMQCJWMGDAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=O)N=O)O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dinitrosoquinolin-8-ol typically involves the nitration of quinolin-8-ol followed by the reduction of the nitro groups to nitroso groups. One common method involves the use of nitric acid and sulfuric acid to nitrate quinolin-8-ol, producing 5,7-dinitroquinolin-8-ol. This intermediate is then reduced using hydrazine hydrate to yield 5,7-Dinitrosoquinolin-8-ol .

Industrial Production Methods

Industrial production methods for 5,7-Dinitrosoquinolin-8-ol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dinitrosoquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The exact mechanism of action of 5,7-Dinitrosoquinolin-8-ol is not well understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The nitroso groups may participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Electronic Effects and Reactivity

  • Nitro vs. Halogen Substituents: The strong electron-withdrawing nitro groups in 5,7-dinitroquinolin-8-ol reduce electron density on the quinoline ring, enhancing stability in oxidation reactions compared to electron-donating groups (e.g., -NH₂ in 5,7-diaminoquinolin-8-ol) .
  • Metal Chelation: While 8-hydroxyquinoline derivatives are known for metal chelation, substituents significantly alter this property. For example, 5,7-dichloroquinolin-8-ol forms fewer metal complexes than the parent compound due to steric hindrance and electronic effects . In contrast, nitro groups in 5,7-dinitroquinolin-8-ol facilitate stable zinc complexes .

Structural and Crystallographic Differences

  • Planarity: 5,7-Dichloroquinolin-8-ol adopts a planar conformation, enabling dimerization via hydrogen bonds (O–H⋯N) . This contrasts with sterically hindered derivatives like 5,7-diphenylquinolin-8-ol, where phenyl groups disrupt planarity .
  • Crystal Packing: Nitro derivatives (e.g., 5,7-dinitroquinolin-8-ol) exhibit π-π stacking interactions, while halogenated analogs rely on halogen bonding for crystal stability .

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